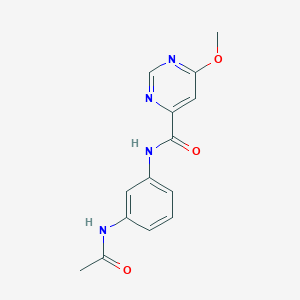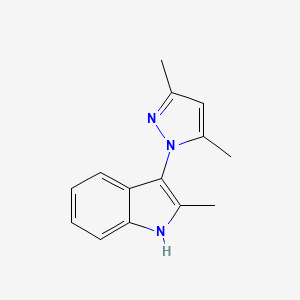
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole is a heterocyclic compound that features both pyrazole and indole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrazole and indole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole typically involves the formation of the pyrazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of 3,5-dimethyl-1H-pyrazole with a 2-methylindole derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or indole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
科学研究应用
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be incorporated into materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole and indole rings can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological activity .
相似化合物的比较
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: This compound shares the pyrazole moiety but has a benzaldehyde group instead of an indole ring.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Another similar compound with a cyanoacetyl group attached to the pyrazole ring.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole lies in the combination of the pyrazole and indole rings, which provides a versatile framework for the development of new molecules with diverse biological activities. This dual-ring structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-8-10(2)17(16-9)14-11(3)15-13-7-5-4-6-12(13)14/h4-8,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPMWGAGDGGWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2933087.png)
![N'-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2933091.png)
![N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2933093.png)
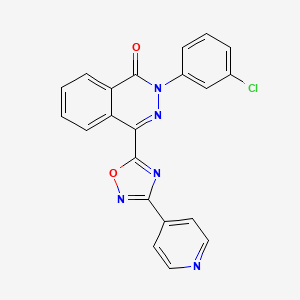
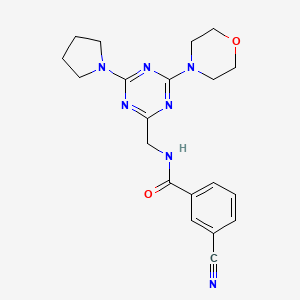
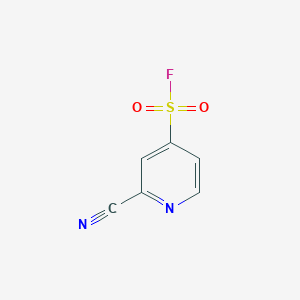
![2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2933099.png)
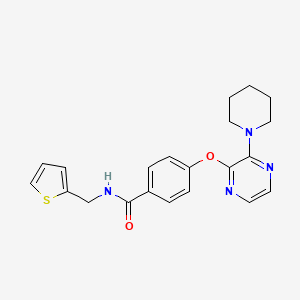
![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2933101.png)
![2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2933102.png)
![2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B2933103.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2933105.png)
